6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
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Overview
Description
6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl group, a methylbenzyl sulfanyl group, and a pyrimidinone core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methylbenzyl Sulfanyl Group: This can be done through nucleophilic substitution reactions where a suitable sulfanyl precursor reacts with the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidinone core or the sulfanyl group, potentially yielding different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the tert-butyl and methylbenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyl)-2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone
- 6-(tert-butyl)-2-[(2-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone
- 6-(tert-butyl)-2-[(2-methoxybenzyl)sulfanyl]-4(3H)-pyrimidinone
Uniqueness
Compared to similar compounds, 6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone may exhibit unique chemical and biological properties due to the presence of the methylbenzyl group. This group can influence the compound’s lipophilicity, steric hindrance, and electronic distribution, potentially leading to distinct reactivity and biological activity.
Properties
IUPAC Name |
4-tert-butyl-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-7-5-6-8-12(11)10-20-15-17-13(16(2,3)4)9-14(19)18-15/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRUZKGETQPAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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